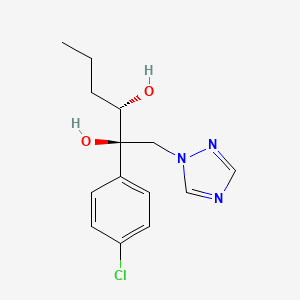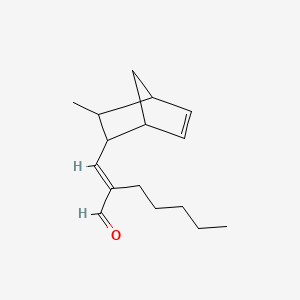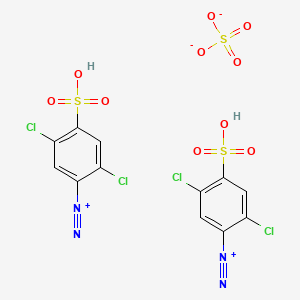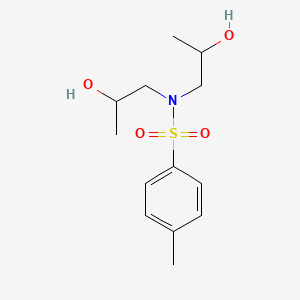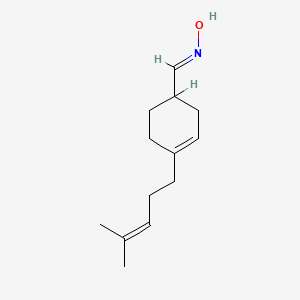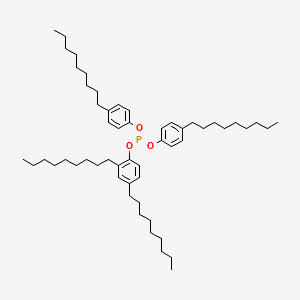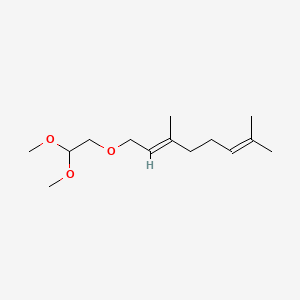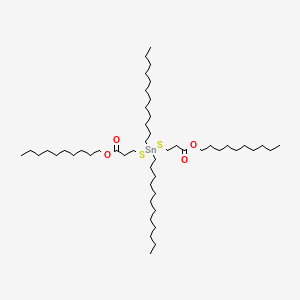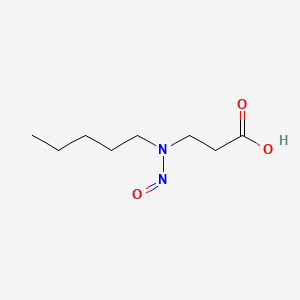
beta-Alanine, N-nitroso-N-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, N-nitroso-N-pentyl-: is a synthetic compound with the chemical formula C8H16N2O3 . It is a derivative of beta-alanine, a naturally occurring beta-type amino acid. This compound is characterized by the presence of a nitroso group and a pentyl chain attached to the nitrogen atom of beta-alanine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-nitroso-N-pentyl- typically involves the nitrosation of N-pentyl-beta-alanine. This can be achieved by reacting N-pentyl-beta-alanine with nitrous acid under controlled conditions . The reaction is usually carried out in an aqueous medium at low temperatures to prevent the decomposition of the nitroso compound .
Industrial Production Methods: Industrial production of beta-Alanine, N-nitroso-N-pentyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product . The reaction is monitored using spectroscopic techniques to ensure the complete conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Alanine, N-nitroso-N-pentyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The nitroso group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro derivatives of beta-Alanine, N-nitroso-N-pentyl-.
Reduction: Beta-Alanine, N-pentyl-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Beta-Alanine, N-nitroso-N-pentyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of beta-Alanine, N-nitroso-N-pentyl- involves its interaction with cellular enzymes and metabolic pathways. The nitroso group can form covalent bonds with nucleophilic sites on enzymes, leading to the inhibition of enzyme activity . This compound can also interfere with the biosynthesis of essential metabolites, thereby exerting its antimicrobial effects .
Comparaison Avec Des Composés Similaires
- Beta-Alanine, N-nitroso-N-methyl-
- Beta-Alanine, N-nitroso-N-ethyl-
- Beta-Alanine, N-nitroso-N-propyl-
Comparison: Beta-Alanine, N-nitroso-N-pentyl- is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs . The pentyl group provides a different steric and electronic environment, which can affect the compound’s interaction with biological targets and its overall efficacy .
Propriétés
Numéro CAS |
40911-09-9 |
|---|---|
Formule moléculaire |
C8H16N2O3 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3-[nitroso(pentyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-4-6-10(9-13)7-5-8(11)12/h2-7H2,1H3,(H,11,12) |
Clé InChI |
IVHPFGNTSGAWEE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(CCC(=O)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


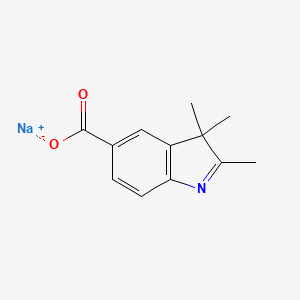
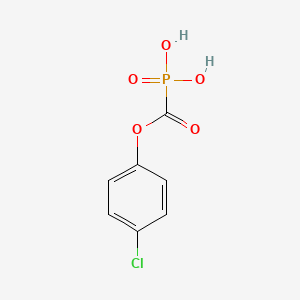
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
